Unii-QP28R24RV8

Description

UNII-QP28R24RV8 is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) to unambiguously identify a specific chemical substance. The UNII system ensures precise tracking of molecular entities, critical for regulatory compliance, pharmacological research, and safety assessments . For example, structurally diverse compounds such as PMI-Tyr (C28H20N2O8) and BPDI-Tyr in are characterized using similar methodologies, which would apply to this compound .

Key characterization steps for such compounds include:

- Synthesis: Microwave-assisted or conventional methods, with reaction parameters (time, temperature, catalysts) optimized for yield and purity .

- Structural Confirmation: ¹H NMR, ¹³C NMR, and ESI-MS to verify molecular integrity .

- Purity Documentation: Elemental analysis (C, H, N percentages) and chromatographic data .

Properties

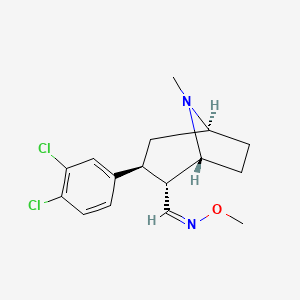

Molecular Formula |

C16H20Cl2N2O |

|---|---|

Molecular Weight |

327.2 g/mol |

IUPAC Name |

(Z)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |

InChI |

InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9-/t11-,12+,13+,16+/m0/s1 |

InChI Key |

NRLIFEGHTNUYFL-XNHKOILRSA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N\OC |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC |

Synonyms |

(E)-1R,2R,3S-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carbaldehyde O-methyloxime BMS 204756 brasofensine NS2214 |

Origin of Product |

United States |

Preparation Methods

Brasofensine can be synthesized through a series of chemical reactions involving the formation of the phenyltropane structure. The synthetic route typically involves the following steps:

Formation of the tropane ring: This involves the cyclization of appropriate precursors to form the bicyclic tropane structure.

Introduction of the dichlorophenyl group: This step involves the addition of the dichlorophenyl group to the tropane ring.

Formation of the methyloxime group: The final step involves the formation of the methyloxime group through the reaction of the aldehyde with methoxyamine.

Industrial production methods for brasofensine would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Brasofensine undergoes several types of chemical reactions, including:

Oxidation: Brasofensine can undergo oxidation reactions, particularly at the methyloxime group.

Reduction: Reduction reactions can occur at the dichlorophenyl group.

Substitution: Substitution reactions can occur at various positions on the tropane ring and the dichlorophenyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized or reduced derivatives of brasofensine and substituted analogs .

Scientific Research Applications

Chemistry: Brasofensine serves as a model compound for studying the synthesis and reactivity of phenyltropane derivatives.

Biology: It is used to study the mechanisms of dopamine reuptake inhibition and its effects on neuronal activity.

Medicine: Brasofensine has been investigated for its potential use in treating Parkinson’s and Alzheimer’s diseases.

Mechanism of Action

Brasofensine exerts its effects by inhibiting the synaptic dopamine transporter. When dopamine is released into the synaptic cleft, brasofensine prevents it from re-entering the source nerve cell, thereby allowing a longer period of synaptic activity. This prolonged activity enhances dopaminergic signaling, which is beneficial in conditions like Parkinson’s disease where dopamine levels are reduced .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-QP28R24RV8, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a framework for such a comparison, informed by methodologies in and regulatory guidelines in and .

Table 1: Structural and Analytical Comparison

Key Findings:

Structural Nuances :

- This compound and PMI-Tyr share aromatic proton signals in NMR, but PMI-Tyr exhibits broader δ ranges (7.5–8.3 ppm vs. 7.2–8.1 ppm), suggesting differences in electron-withdrawing/donating groups .

- BPDI-Tyr’s higher molecular weight (554.4 vs. 528.3) correlates with its extended alkyl chain, impacting solubility and reactivity .

Purity and Stability :

- This compound’s elemental analysis (C: 62.1%) aligns with nitrogen-rich analogs like PMI-Lys (C: 60.9%), but deviations in hydrogen content (4.8% vs. 3.8%) may indicate distinct crystallization behaviors .

Methodological Considerations for Comparative Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.